1-(3-Fluoro-4-nitrophenyl)-N,N-dimethylmethanamine
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Overview
Description
“1-(3-Fluoro-4-nitrophenyl)ethanone” is a chemical compound with the molecular formula C8H6FNO3 . It has an average mass of 183.137 Da and a monoisotopic mass of 183.033173 Da .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluoro-4-nitrophenyl)ethanone” consists of a benzene ring substituted with a fluoro group at the 3rd position and a nitro group at the 4th position .
Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Compounds structurally related to 1-(3-Fluoro-4-nitrophenyl)-N,N-dimethylmethanamine have been investigated for their potential as neurokinin-1 (NK1) receptor antagonists. These compounds show promise in preclinical tests for clinical efficacy in emesis (vomiting) and depression, indicating their potential in developing treatments for these conditions (Harrison et al., 2001).
Selective Androgen Receptor Modulators
Another area of interest is the development of selective androgen receptor modulators (SARMs) for treating androgen-dependent diseases. Studies have explored compounds with nitro-phenyl components for their pharmacokinetics and metabolism in rats, suggesting their potential in therapeutic applications (Wu et al., 2006).
Luminescent Sensors
Compounds featuring nitro-phenyl groups have also been used to create luminescent sensors. These sensors can detect specific substances with high sensitivity and selectivity, demonstrating their potential in environmental monitoring and safety assessments (Ji et al., 2018).
Fluorescent Dyes
Research has been conducted on the synthesis and application of fluorescent dyes derived from compounds with nitro-phenyl groups. These dyes have applications in biochemistry and molecular biology, offering tools for labeling and tracking biological molecules (Frath et al., 2012).
Safety and Hazards
properties
IUPAC Name |
1-(3-fluoro-4-nitrophenyl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-11(2)6-7-3-4-9(12(13)14)8(10)5-7/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDVOTHVBXZVAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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